![molecular formula C20H15N7O2 B6553411 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-51-6](/img/structure/B6553411.png)
6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H15N7O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is 385.12872275 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
This compound is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activities . Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . These compounds were screened for their antimicrobial activities and some of them were found to possess good or moderate activities against the test microorganisms .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated . Some compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Anticancer Activities
Triazolothiadiazine and its derivatives, which include this compound, have been found to have diverse pharmacological activities, including anticancer activities . These compounds have been synthesized using the latest synthetic approaches and have been found to have potential as anticancer agents .
Analgesic and Anti-inflammatory Activities
Triazolothiadiazine and its derivatives have also been found to have analgesic and anti-inflammatory activities . These compounds can potentially be used in the treatment of pain and inflammation .
Antioxidant Activities
These compounds have also been found to have antioxidant activities . They can potentially be used in the treatment of diseases caused by oxidative stress .
Enzyme Inhibitors
These compounds have been found to act as enzyme inhibitors . They have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
These compounds have also been found to have antitubercular activities . They can potentially be used in the treatment of tuberculosis .
Mechanism of Action
Target of Action
The compound, also known as VU0614950-1 or F3382-4268, is a derivative of the triazole class of compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . .
Mode of Action
The mode of action of triazole derivatives, including VU0614950-1 or F3382-4268, involves their ability to form specific interactions with different target receptors . This is due to their hydrogen bond accepting and donating characteristics
Biochemical Pathways
Triazole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition
Result of Action
The molecular and cellular effects of a compound’s action are typically a result of its interaction with its targets and the biochemical pathways it affects. Given the diverse pharmacological activities of triazole derivatives , it can be inferred that VU0614950-1 or F3382-4268 may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2/c1-13-7-9-14(10-8-13)18-22-16(29-24-18)11-26-12-21-19-17(20(26)28)23-25-27(19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMTZYRDXVLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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